ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate
Description
This compound is a highly functionalized organic molecule featuring:
- Conjugated (2E,4Z)-diene system: Stabilizes the electronic structure and may influence reactivity or binding interactions.
- Amino group (5-position): Provides a site for protonation or hydrogen bonding.
- Piperazine ring: A common pharmacophore in medicinal chemistry, often improving solubility and receptor binding.
- 3-Chloro-5-(trifluoromethyl)pyridine moiety: Enhances metabolic stability and hydrophobic interactions due to halogenation and fluorine substitution.
Properties
IUPAC Name |
ethyl (2E,4Z)-5-amino-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,4-dicyanopenta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N6O2/c1-2-31-18(30)13(10-25)7-12(9-24)16(26)28-3-5-29(6-4-28)17-15(20)8-14(11-27-17)19(21,22)23/h7-8,11H,2-6,26H2,1H3/b13-7+,16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNNKEBRNICGLP-QDIIEIGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(\N)/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: The dicyano groups in the target compound and 11a/b are susceptible to nucleophilic attack, which could be leveraged for further derivatization.
- Challenges : The target compound’s structural complexity may pose synthetic hurdles, such as regioselectivity in the diene system and steric hindrance during piperazine functionalization.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate?
Methodological Answer: The synthesis involves multi-step condensation reactions. First, prepare the pyridinyl-piperazine precursor via nucleophilic substitution between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and piperazine under reflux in ethanol (6–8 hours, 80°C) . Next, introduce the dicyano-penta-dienoate backbone using a Knoevenagel reaction between ethyl cyanoacetate and malononitrile, catalyzed by ammonium acetate in acetic acid. Steric and electronic factors require strict temperature control (0–5°C) to favor the (2E,4Z) isomer . Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity.
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the stereochemistry and functional groups of this compound?
Methodological Answer:
- NMR : Use - and -NMR to identify vinyl proton coupling constants ( for trans/cis dienes) and cyano group signals (δ ~110–120 ppm in ) .
- X-ray crystallography : Resolve the (2E,4Z) configuration by analyzing dihedral angles (e.g., C2-C3-C4-C5) and hydrogen-bonding patterns in single crystals grown from dichloromethane/hexane .
- IR : Confirm nitrile stretches at ~2200–2250 cm and amine N–H bonds at ~3300 cm .
Q. What computational methods (e.g., DFT) predict the electronic properties of the dicyano-penta-dienoate backbone?
Methodological Answer: Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Analyze the electron-withdrawing effects of cyano groups and conjugation in the diene system. Compare computed IR/NMR spectra with experimental data to validate the structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolic stability assays : Test hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways.
- Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution via LC-MS/MS after oral/intravenous administration in rodent models.
- Target engagement studies : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinase enzymes) .
Q. What strategies mitigate stereochemical challenges during scale-up synthesis of the (2E,4Z) isomer?
Methodological Answer:
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce regioselectivity during the Knoevenagel step .
- Flow chemistry : Optimize residence time and mixing efficiency in continuous-flow reactors to minimize isomerization .
- Crystallization-driven resolution : Exploit differential solubility of isomers in ethanol/water mixtures at controlled pH .
Q. How do solvent polarity and substituent effects influence the compound’s reactivity in cycloaddition reactions?
Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. toluene). Monitor reaction rates via UV-Vis spectroscopy for diene participation in Diels-Alder reactions. Electron-withdrawing groups (e.g., –CF) increase dienophilicity, while polar aprotic solvents stabilize transition states .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s inhibitory activity against kinase enzymes?
Methodological Answer:
- Enzyme assays : Use a fluorescence-based ADP-Glo™ kinase assay with ATP concentrations near . Test IC values across a concentration range (1 nM–10 µM).
- Control experiments : Include staurosporine (broad-spectrum inhibitor) and vehicle controls.
- Structural analysis : Perform molecular docking (AutoDock Vina) using X-ray structures of kinase active sites (PDB: 1ATP) to rationalize binding modes .
Q. What statistical models are suitable for optimizing reaction yields in high-throughput screening?
Methodological Answer: Apply a Box-Behnken design (BBD) to vary three factors: temperature (X), catalyst loading (X), and solvent ratio (X). Use response surface methodology (RSM) to model yield (%) as . Validate predictions with triplicate runs .
Conflict Resolution in Structural Data
Q. How to address discrepancies between calculated and observed NMR chemical shifts?
Methodological Answer:
- Solvent effects : Recalculate shifts using PCM (Polarizable Continuum Model) with explicit solvent molecules (e.g., DMSO-d) in Gaussian09.
- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational averaging at 298 K .
- Experimental validation : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .
Biological Mechanism Elucidation
Q. What in silico tools predict the compound’s potential off-target interactions?
Methodological Answer: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to map structural motifs to known targets. Validate with STRING database protein-protein interaction networks. Cross-reference with Tox21 assays for hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
